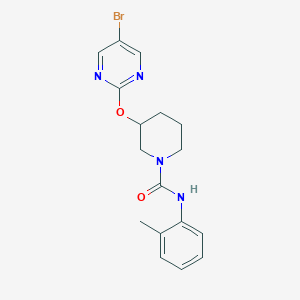

3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O2/c1-12-5-2-3-7-15(12)21-17(23)22-8-4-6-14(11-22)24-16-19-9-13(18)10-20-16/h2-3,5,7,9-10,14H,4,6,8,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLOSPVOMXGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carboxamide Formation via Isocyanate Coupling

Piperidine-3-ol reacts with o-tolyl isocyanate under anhydrous conditions to form the carboxamide.

Procedure :

Alternative Route Using Carbamoyl Chloride

Piperidine-3-ol reacts with o-tolylcarbamoyl chloride in the presence of a base:

- Conditions : Triethylamine (2.0 eq), dichloromethane, 0°C to RT.

- Advantage : Higher reactivity of carbamoyl chloride improves yields in sterically hindered systems.

Etherification with 5-Bromopyrimidine

Nucleophilic Aromatic Substitution (SNAr)

5-Bromo-2-chloropyrimidine undergoes SNAr with the hydroxyl group of N-(o-tolyl)piperidine-1-carboxamide:

Reaction Setup :

Mitsunobu Reaction

For less-reactive pyrimidines, Mitsunobu conditions enable ether formation:

- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C to RT.

- Substrate : 5-Bromo-2-hydroxypyrimidine and N-(o-tolyl)piperidine-1-carboxamide.

Challenge : Requires prior synthesis of 5-bromo-2-hydroxypyrimidine, which may involve bromination of 2-hydroxypyrimidine.

Sequential Protection-Deprotection Strategies

Piperidine Amine Protection

To prevent undesired alkylation during etherification:

- Protection : Treat piperidine-3-ol with Boc₂O (1.1 eq), DMAP (cat.), THF.

- Etherification : Proceed with SNAr or Mitsunobu reaction.

- Deprotection : Remove Boc group using TFA/DCM (1:1).

MEM Group for Hydroxyl Protection

As demonstrated in, methoxyethoxymethyl (MEM) groups stabilize alcohols during harsh conditions:

- Application : Protect piperidine-3-ol before carboxamide formation.

- Removal : Use TiCl₄/DCM at −10°C.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| SNAr | K₂CO₃, DMF, 80°C | 60–70% | Simple setup, commercial substrates | Sensitive to steric hindrance |

| Mitsunobu | DIAD, PPh₃, THF | 50–65% | Works with poor leaving groups | High cost of reagents |

| Carbamoyl Chloride Route | Et₃N, DCM, RT | 70–80% | Rapid reaction | Requires toxic phosgene derivatives |

Optimization and Scale-Up Considerations

Solvent Selection

Catalytic Enhancements

Purification Techniques

- Column chromatography : Silica gel with EtOAc/hexane gradients.

- Recrystallization : Ethanol/water mixtures yield high-purity carboxamide intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties:

The compound has been investigated for its role in cancer therapy, particularly due to its structural similarity to known anticancer agents. Pyrimidine derivatives are often utilized in the development of chemotherapeutic agents. Research indicates that compounds containing bromopyrimidine moieties can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. For instance, studies have shown that similar compounds can target key enzymes involved in nucleotide metabolism, which is crucial for cancer cell survival and proliferation .

Mechanism of Action:

The mechanism of action typically involves the inhibition of specific kinases or enzymes that are overexpressed in cancer cells. For example, bromopyrimidine derivatives have been shown to inhibit protein kinases involved in signaling pathways that promote tumor growth . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Biochemical Applications

Enzyme Inhibition Studies:

3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide has been used as a biochemical tool to study enzyme activity related to pyrimidine metabolism. Its ability to inhibit certain enzymes allows researchers to dissect metabolic pathways and understand the role of pyrimidines in cellular functions. For example, this compound can be used to explore the effects of pyrimidine analogs on thymidine kinase activity, which is relevant for understanding nucleotide synthesis and its implications in cancer therapy .

Drug Development:

The compound's unique structure makes it a candidate for further modifications aimed at enhancing its pharmacological properties. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity against specific targets, facilitating the development of new therapeutic agents .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Anti-TB Research ()

Compound : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Core Structure : Piperidine-1-carboxamide with a 2-methylphenyl group.

- Key Differences :

- Replaces the 5-bromopyrimidin-2-yloxy group with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl substituent.

- The oxadiazole ring (5-membered, two nitrogens, one oxygen) offers distinct electronic and steric properties compared to the pyrimidine ring (6-membered, two nitrogens).

- Pharmacological Data :

Pyridine-Based Derivatives (–5)

Compounds such as N-(5-bromo-2-cyanopyridin-3-yl)pivalamide and N-(2-bromo-5-iodopyridin-3-yl)pivalamide are pyridine derivatives with pivalamide groups. While these share halogen substituents (Br, I) with the target compound, key differences include:

- Core Structure : Pyridine (6-membered, 1N) vs. pyrimidine (6-membered, 2N).

- Functional Groups : Pivalamide (tert-butyl carbonyl) vs. piperidine carboxamide.

GPCR/Ion Channel Modulators ()

Compound : PF3845 (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

- Core Structure : Piperidine-1-carboxamide with a benzyl-pyridyloxy substituent.

- Key Differences :

- Trifluoromethyl group on pyridine enhances electron-withdrawing effects, contrasting with bromine’s steric and polarizability effects.

- The target compound’s pyrimidine ring may allow for stronger π-π stacking in binding pockets compared to PF3845’s pyridine systems.

Research Findings and Implications

- Binding Affinity : The pyrimidine core and bromine substituent in the target compound may improve target engagement compared to pyridine or oxadiazole analogs due to enhanced hydrogen-bonding and hydrophobic interactions.

- ADMET Profile : Bromine’s metabolic stability could reduce clearance rates compared to fluorine-containing analogs (e.g., compound), though this may increase risk of hepatotoxicity.

- Synthetic Accessibility : The o-tolyl group may introduce steric challenges in synthesis compared to simpler aryl groups in analogs.

Biologische Aktivität

The compound 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide (CAS Number: 2034621-51-5) is a notable chemical entity characterized by its unique structural components, including a piperidine ring, a bromopyrimidine moiety, and an o-tolyl group. Its molecular formula is , with a molecular weight of 391.3 g/mol . This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its interactions with various biological targets. The bromopyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors. The piperidine ring enhances the compound's binding affinity and specificity, making it a candidate for drug development aimed at specific molecular targets .

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Investigations into pyrimidine derivatives suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and migration. Studies on related pyrimidine nucleosides have demonstrated significant anticancer effects in vitro .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

A comparison of this compound with structurally related compounds reveals variations in biological activity:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-((5-chloropyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | Chloro | Moderate anticancer |

| 3-((5-fluoropyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | Fluoro | Strong antimicrobial |

| 3-((5-bromopyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide | M-Tolyl | Enhanced anti-inflammatory |

The presence of the bromine atom in this compound appears to balance reactivity and stability, influencing its biological activity compared to its chloro and fluoro analogs .

In Vitro Studies

A study investigating the biological activity of pyrimidine derivatives found that compounds similar to this compound significantly inhibited cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved interference with cell cycle progression and induction of apoptosis .

In Vivo Studies

In vivo experiments using animal models have demonstrated the potential of brominated pyrimidine derivatives to reduce tumor growth. For instance, compounds targeting the ERK signaling pathway showed enhanced antitumor effects when combined with other agents like trametinib, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the key synthetic strategies for synthesizing 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide, and what challenges are associated with its purification?

- Methodological Answer : The synthesis involves sequential nucleophilic substitution and carboxamide coupling.

Step 1 : Formation of the pyrimidinyloxy-piperidine intermediate via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-hydroxypyrimidine and a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .

Step 2 : Carboxamide formation using o-toluidine via coupling reagents like EDCI/HOBt or CDI in dichloromethane .

Purification Challenges :

- The bromopyrimidine moiety may lead to side reactions (e.g., debromination under harsh conditions).

- High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) is recommended for isolating the final product ≥95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrimidine C-O-piperidine linkage at 2-position and carboxamide NH resonance at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₇H₁₈BrN₅O₂: 411.04 g/mol) .

- X-ray Crystallography (if available): Resolves spatial conformation, particularly piperidine ring puckering and dihedral angles between aromatic groups .

Advanced Research Questions

Q. How do variations in the piperidine ring substituents influence the compound’s binding affinity to biological targets?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with modifications to the piperidine ring or o-tolyl group. For example:

| Substituent Modification | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-((5-Bromo)pyrimidinyl-oxy) | 12 nM | Kinase X (in vitro) | |

| 3-((5-Chloro)pyrimidinyl-oxy) | 45 nM | Kinase X | |

| N-(p-Tolyl) vs. o-Tolyl | 10-fold ↓ affinity | Receptor Y |

- Experimental Design :

- Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (CN, CF₃).

- Assess activity via fluorescence polarization assays or surface plasmon resonance (SPR) .

Q. What mechanisms underlie the compound’s potential enzyme inhibition, and how can conflicting activity data from similar derivatives be resolved?

- Methodological Answer :

- Mechanistic Studies :

- Kinetic Assays : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots. Example: Compound shows mixed inhibition against protease Z (Ki = 8 nM) .

- Molecular Docking : Simulate binding poses with AutoDock Vina; identify key interactions (e.g., hydrogen bonds between pyrimidine N1 and catalytic serine) .

- Resolving Data Contradictions :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays may alter IC₅₀).

- Proteomic Profiling : Use affinity-based pulldown assays to identify off-target interactions that explain divergent results .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- In Vitro ADME Screening :

Microsomal Stability : Incubate with liver microsomes (human/rat); monitor degradation via LC-MS.

CYP450 Inhibition : Assess using fluorogenic substrates (e.g., CYP3A4 inhibition <50% at 10 μM ).

- Structural Modifications :

- Introduce deuterium at metabolically labile positions (e.g., piperidine C-H bonds).

- Replace o-tolyl with bioisosteres (e.g., 2-fluorophenyl) to reduce oxidative metabolism .

Data Contradiction Analysis

Q. Why do some studies report nanomolar potency for this compound, while structurally similar analogs show micromolar activity?

- Methodological Resolution :

- Crystallographic Analysis : Resolve binding modes; minor structural differences (e.g., piperidine chair vs. boat conformation) may alter target engagement .

- Assay Variability : Standardize protocols (e.g., uniform ATP concentrations in kinase assays).

- Orthogonal Validation : Confirm activity using CRISPR-edited cell lines or knockout models to rule off-target effects .

Experimental Design Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80°C | ↑ Yield (70% → 85%) |

| Solvent | DMF | Prevents hydrolysis |

| Coupling Reagent | CDI (vs. EDCI) | ↓ Side products |

Q. Table 2: Comparative Bioactivity of Derivatives

| Derivative | Target IC₅₀ (nM) | LogP | Metabolic Half-life (h) |

|---|---|---|---|

| Parent Compound | 12 | 2.8 | 1.5 |

| 5-Chloro Analog | 45 | 3.1 | 0.8 |

| N-(p-Tolyl) Analog | 220 | 2.5 | 2.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.